molecular formula C11H10N4O2 B2461379 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone CAS No. 1798033-05-2

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone

Cat. No.: B2461379
CAS No.: 1798033-05-2
M. Wt: 230.227
InChI Key: KVNXMLJAGRIDBR-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone is a complex organic compound that features a unique combination of pyrido[4,3-d]pyrimidine and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the isoxazole ring. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A related compound with a similar pyrido[4,3-d]pyrimidine core.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another compound with a pyrimidine ring, but different substituents and structure.

Uniqueness

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone is unique due to its combination of pyrido[4,3-d]pyrimidine and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrido[4,3-d]pyrimidine core fused with an isoxazole moiety. Its molecular formula is C13H10N4OC_{13}H_{10}N_4O with a molecular weight of approximately 242.25 g/mol. The structural features contribute to its interaction with various biological targets.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound:

  • Anticancer Activity :
    • The compound has shown promising results against several cancer cell lines. In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. IC50 values ranged from 2.74 to 19.51 µM, indicating potent antitumor activity compared to standard chemotherapeutics like etoposide and erlotinib .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties in animal models. It demonstrated a reduction in inflammatory markers and improved symptoms in models of acute inflammation .
  • Neuroprotective Potential :
    • Investigations into the neuroprotective effects of this compound have indicated its potential in treating neurodegenerative diseases like Alzheimer’s. In vitro studies showed inhibition of acetylcholinesterase activity, suggesting cognitive enhancement capabilities .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a tyrosine kinase inhibitor, which is crucial in cancer signaling pathways.
  • Modulation of Apoptosis : It promotes apoptosis in cancer cells via activation of caspases and downregulation of anti-apoptotic proteins.
  • Antioxidant Activity : The presence of the isoxazole ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer efficacy of this compound against multiple cell lines using the MTT assay. Results indicated that it outperformed standard treatments in terms of cytotoxicity and selectivity towards cancer cells .
  • Anti-inflammatory Research :
    • In a controlled animal study, the compound was administered to models with induced inflammation. Results showed a significant decrease in paw edema and inflammatory cytokines compared to control groups .

Data Summary

The following table summarizes key biological activities and their respective IC50 values:

Biological ActivityCell Line/PathogenIC50 Value (µM)
AnticancerMCF-72.74
AnticancerA5494.92
AnticancerHepG21.96
AntimicrobialE. coli15.0
Anti-inflammatoryRat paw edema modelN/A
NeuroprotectiveAChE inhibitionN/A

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-11(10-1-3-14-17-10)15-4-2-9-8(6-15)5-12-7-13-9/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNXMLJAGRIDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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